benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate
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Overview
Description
Benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate include:
- tert-Butyl {(2S,4S)-4-[4-methoxy-3-(3-methoxypropoxy)benzyl]-5-methyl-1-oxohexan-2-yl}carbamate
- N-benzyl-3-(4-methoxy-phenyl)-acrylamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41NO7/c1-21(2)24(17-23-11-12-27(35-4)28(18-23)36-16-8-15-34-3)19-25(26-13-14-29(32)38-26)31-30(33)37-20-22-9-6-5-7-10-22/h5-7,9-12,18,21,24-26H,8,13-17,19-20H2,1-4H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZQHOSGQQHQRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C2CCC(=O)O2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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